N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines .
Synthesis Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Molecular Structure Analysis
The molecular formula of the compound is C14H14N6O3 . The InChI is InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11 (20 (10)19-13)8-16-14 (22)9-3-5-12 (21)15-7-9/h3-7H,2,8H2,1H3, (H,15,21) (H,16,22) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 314.30 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 111 Ų . The Heavy Atom Count is 23 .Scientific Research Applications
Antimicrobial and Antiproliferative Activities
One area of interest is the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antimicrobial and antiproliferative activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms, showing good to moderate activities (Bektaş et al., 2007; Ilić et al., 2011). This suggests potential for developing new antimicrobial agents from this class of compounds.
Antioxidant Activity
Another research focus is on the antioxidant activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Studies have shown that some of these compounds exhibit significant antioxidant properties when tested in various assays, comparing favorably to standard agents (Abuelizz et al., 2020). This opens up avenues for their use as potential antioxidants in pharmacological applications.
Synthesis Methods
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored through various methods, providing a foundation for further chemical modifications and functionalization (Ramesha et al., 2016). These methods allow for the creation of a diverse array of compounds for further biological evaluation.
Biological Evaluation
Various [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for different biological activities, including antitumor, antimicrobial, and analgesic properties (Saad et al., 2011). This suggests a broad spectrum of potential therapeutic applications for compounds within this class.
Mechanism of Action
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration.
Mode of Action
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents its activation and subsequent signal transduction, thereby inhibiting the processes mediated by c-Met.
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Primarily, it disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway , both of which are involved in cell survival and proliferation. The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .
Result of Action
The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting the c-Met receptor, the compound disrupts critical cellular processes, potentially leading to cell death .
Safety and Hazards
Broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
Future Directions
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-22-13-7-6-11-17-18-12(20(11)19-13)9-16-14(21)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSFPQUSHTGIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=N3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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